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Compound of Interest

Compound Name:
(5Z)-5-benzylideneimidazolidine-

2,4-dione

Cat. No.: B1200397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-benzylidenehydantoin scaffold has emerged as a versatile pharmacophore,

demonstrating a broad spectrum of biological activities and therapeutic potential across various

disease areas. This technical guide provides a comprehensive overview of the identified

therapeutic targets of 5-benzylidenehydantoin derivatives, detailing the quantitative data,

experimental methodologies, and associated signaling pathways.

Core Therapeutic Targets and Quantitative Efficacy
5-Benzylidenehydantoins have been investigated for their inhibitory activity against a range of

molecular targets implicated in cancer, metabolic disorders, neurodegenerative diseases, and

inflammatory conditions. The following table summarizes the key targets and the corresponding

efficacy data for representative compounds.
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Target
Compound/De
rivative

Cell
Line/System

IC50/Inhibition Reference

Epidermal

Growth Factor

Receptor

(EGFR)

UPR1024 A549 (NSCLC)

19.58 ± 6.02

μmol/L

(autophosphoryla

tion)

[1]

UPR1024

A431

(epidermoid

carcinoma)

Inhibits

autophosphorylat

ion

[1]

Fluoro 5-

benzylidene-

hydantoin

-
IC50 = 6.8 µM

(c-Met kinase)
[2]

Vascular

Endothelial

Growth Factor

Receptor 2

(VEGFR-2)

(Z)-5-(4'-

hydroxy-

3'methoxybenzyli

dene)imidazolidi

ne-2,4-dione (8)

Enzyme Assay
46% inhibition at

10 µM
[2]

(Z)-5-(4'-

methoxybenzylid

ene)

imidazolidine-

2,4-dione (10)

Enzyme Assay
56% inhibition at

10 µM
[2]

Platelet-Derived

Growth Factor

Receptor

(PDGFR-α & -β)

(Z)-5-(4'-

hydroxy-

3'methoxybenzyli

dene)imidazolidi

ne-2,4-dione (8)

Enzyme Assay
57% inhibition at

10 µM
[2]

Human

Epidermal

Growth Factor

Receptor 2

(HER2)

Compound 28 Enzyme Assay
57% inhibition at

10 µM
[3]
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Compound 32 Enzyme Assay
60% inhibition at

10 µM
[3]

Sirtuin 2 (SIRT2)

Compound 97

(Specs ID AH-

487/41657829)

Enzyme Assay Low μM range [4]

NADPH Oxidase

(NOX1 & NOX4)

3-substituted 5-

benzylidene-1-

methyl-2-

thiohydantoins

(3bz, 3cz, 3ez)

Enzyme Assay
Promising

inhibitors
[5]

Tyrosinase

Compound 2e

(hydroxyl at R2,

methoxy at R3)

Mushroom

Tyrosinase

Competitive

inhibitor
[6]

Aldose

Reductase

(ALR2)

Compound

FM6B
Enzyme Assay 1.02 µM [7]

Compound

FM7B
Enzyme Assay 1.14 µM [7]

Compound

FM9B
Enzyme Assay 1.08 µM [7]

Poly (ADP-

ribose)

polymerase-1

(PARP-1)

Compound

FM6B
Enzyme Assay 0.95 µM [7]

Compound

FM7B
Enzyme Assay 0.81 µM [7]

Compound

FM9B
Enzyme Assay 1.42 µM [7]

Tubulin

Polymerization

5,5-

Diphenylhydantoi

n

Purified pig brain

tubulin

3.6 X 10(-4) M

(50% inhibition)
[8]
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Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-benzylidenehydantoins are mediated through their interaction with

critical signaling pathways. The following diagrams, generated using the DOT language,

illustrate these mechanisms.

EGFR Signaling Pathway Inhibition
5-Benzylidenehydantoins, such as UPR1024, have been designed to competitively bind to the

ATP-binding site of the EGFR tyrosine kinase domain.[1][9] This inhibition blocks the

autophosphorylation of the receptor, thereby preventing the activation of downstream signaling

cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell

proliferation, survival, and differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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